![molecular formula C11H14F3NO B1423088 {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine CAS No. 1250624-05-5](/img/structure/B1423088.png)

{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine

説明

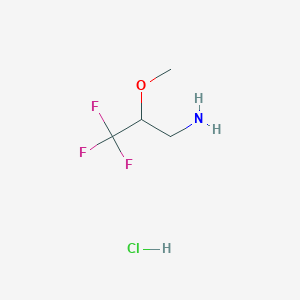

“{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine”, also known as TMA-2, is a research chemical that belongs to the substituted amphetamine class of compounds. It has a CAS Number of 1250624-05-5 and a molecular weight of 233.23 . The IUPAC name for this compound is 2-methoxy-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3NO/c1-15-10(7-16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 . This indicates that the compound has a carbon backbone with a methoxy group and a trifluoromethyl group attached to the phenyl ring.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

1. Biomarkers for Investigating Tobacco and Cancer

Research indicates that human urinary carcinogen metabolites, including those from tobacco, offer valuable insights into the links between tobacco use and cancer. These biomarkers, derived from various carcinogens found in tobacco smoke, are crucial for understanding exposure levels and the metabolic processes involved in carcinogenesis. The analysis of these metabolites has been instrumental in evaluating the risks associated with tobacco products and environmental tobacco smoke exposure (Hecht, 2002).

2. Antitumorigenic and Antiangiogenic Effects of Estrogen Metabolites

The estrogen metabolite 2-methoxyestradiol has been examined for its potential protective effects against estrogen-induced cancers. This research explores the biochemical pathways through which estrogen and its metabolites, including 2-methoxy derivatives, influence tumorigenesis and angiogenesis. The findings suggest that understanding the metabolism of estrogens and their derivatives could lead to new strategies for cancer prevention (Zhu & Conney, 1998).

3. Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) reaction of vegetable oils, catalyzed by rhodium, demonstrates the potential of using amines and derivatives for synthesizing bio-based compounds with industrial applications. This approach highlights the versatility of amines in creating functionalized compounds for use in polymer chemistry and as bio-based surfactants, emphasizing the importance of catalytic processes in green chemistry (Vanbésien et al., 2018).

4. Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have been studied for the degradation of nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional treatment methods. Research in this area focuses on the effectiveness of AOPs in breaking down recalcitrant compounds, offering insights into potential environmental remediation techniques. Such studies are crucial for developing cleaner and more efficient methods to handle pollutants in water and soil (Bhat & Gogate, 2021).

作用機序

The presence of a methoxy group (OCH3) and a phenyl group (C6H5) in the compound could also influence its properties and behavior. Methoxy groups are often used in medicinal chemistry to improve the solubility of compounds, while phenyl groups can contribute to the binding affinity of compounds to their targets by forming π-π interactions .

特性

IUPAC Name |

2-methoxy-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-15-10(7-16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYOKIOAFOIIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)

![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)

![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)